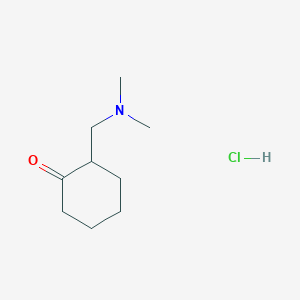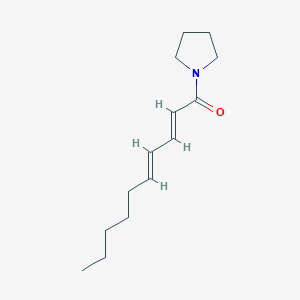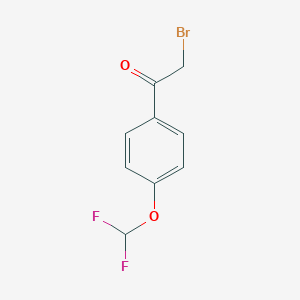
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, while not directly studied in the provided papers, can be inferred from similar compounds. For instance, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods, including Gaussian09 software package and various levels of theory such as HF/6-31G(d) and B3LYP/6-311++G(d,p) . The geometrical parameters of this compound were found to be in agreement with XRD data, and the stability of the molecule was analyzed using NBO analysis. The HOMO and LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) showed the distribution of negative and positive charges across the molecule . Although the exact structure of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is not provided, similar analytical techniques could be applied to determine its molecular structure and electronic properties.
Synthesis Analysis
The synthesis of related bromo-phenyl ethanones has been described in the literature. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, yielding higher yields and proving to be an effective chemical protective group . Another synthesis approach for a key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, involved using Br2 as the brominating reagent, achieving a yield of 64.7% with a purity of 90.2% . These methods provide insights into potential synthetic routes for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, suggesting that halogen-exchange reactions and direct bromination could be viable strategies.
Chemical Reactions Analysis
The reactivity of bromo-phenyl ethanones can be diverse. For instance, 1-bromo-2-(trifluoromethoxy)benzene was treated with lithium diisopropylamide (LDA) to generate various phenyllithium intermediates, which could be trapped or isomerized depending on the temperature. These intermediates could then be used in further reactions, such as [4+2] cycloadditions with furan, followed by reductions or isomerizations to produce different naphthalenes . Although the specific reactions of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone are not detailed, similar reactivity patterns could be expected, with the potential for nucleophilic substitutions or cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-phenyl ethanones can be deduced from their molecular structure and reactivity. For example, the presence of a bromine atom suggests that these compounds could be heavy and relatively polar, which might influence their solubility in organic solvents. The difluoromethoxy group in 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone would likely contribute to the molecule's electronegativity and could affect its boiling point and stability. The chemical reactivity, such as the potential for halogen exchange or participation in cycloaddition reactions, would also be key properties of this compound. However, specific physical properties such as melting point, boiling point, and solubility would require experimental determination or computational prediction based on the molecular structure .
Applications De Recherche Scientifique
Synthesis of Brominated Compounds
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is crucial in the synthesis of brominated compounds, which are essential in various fields, including materials science and medicinal chemistry. Brominated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of non-steroidal anti-inflammatory materials. The development of practical synthesis methods for these compounds, which overcome the challenges of cost and safety associated with traditional methods, highlights the importance of brominated intermediates in large-scale production (Qiu et al., 2009).
Environmental Impact Studies
The compound’s brominated derivatives, such as 2,4,6-Tribromophenol, have been studied for their environmental presence and impact. These studies encompass the compound's concentrations in various environments and their toxicological profiles. Understanding the environmental and toxicological aspects of brominated phenols informs on the safe and sustainable use of these chemicals in industrial applications (Koch & Sures, 2018).
Development of Novel Flame Retardants
Research on novel brominated flame retardants, including their occurrence in indoor environments and consumer goods, is critical for developing safer and more effective materials. The compound and its derivatives contribute to the understanding and innovation in flame retardant technologies. Such research addresses the need for materials that are less hazardous and more environmentally friendly, with a focus on mitigating potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).
Chemical Sensing and Chemosensors
The structural features of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone facilitate the development of chemosensors. These sensors are capable of detecting various metal ions and organic compounds, showcasing the compound’s role in the creation of selective and sensitive detection systems. This application is crucial in environmental monitoring, healthcare, and industrial process control (Roy, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKUVDYZQDUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351560 | |
| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone | |
CAS RN |
141134-24-9 | |
| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
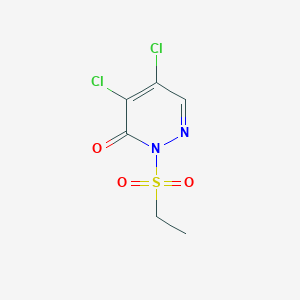
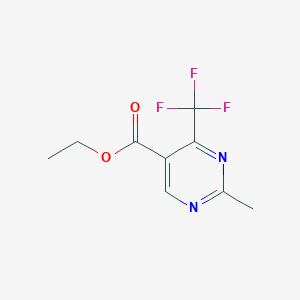
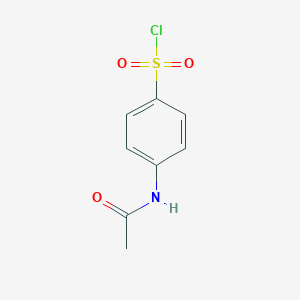
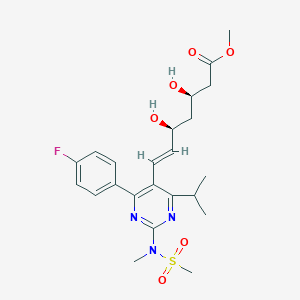
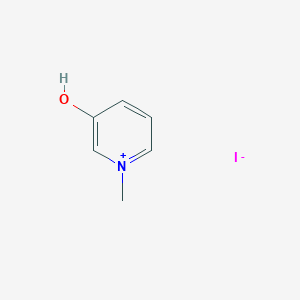
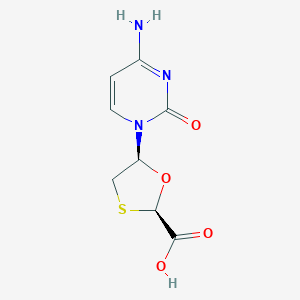
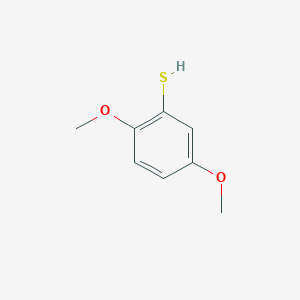
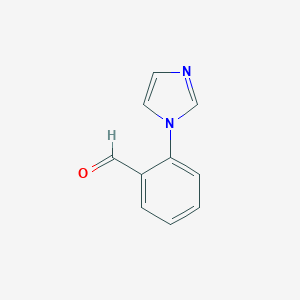
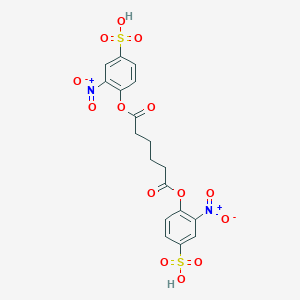
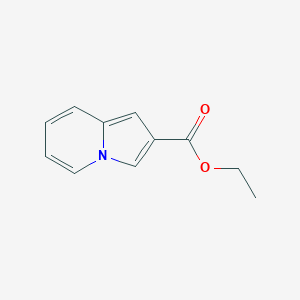
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
